Methyl 5-methoxy-1,3-oxazole-2-carboxylate
Overview
Description
Methyl 5-methoxy-1,3-oxazole-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C6H7NO4 and its molecular weight is 157.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Natural Products : A derivative, 4-carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole, is used in the total synthesis of siphonazoles A and B, unique natural products (Zhang & Ciufolini, 2009).
Cycloadditions in Organic Chemistry : Methylaluminum-binaphthoxide enhances cis-selectivity in formal [3+2] cycloadditions of 5-alkoxyoxazoles with aldehydes for synthesizing 2-oxazoline-4-carboxylates (Suga, Shi, & Ibata, 1993).
Anticancer Activity : Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate shows potent cytotoxic activity against human cancer cells (Pilyo et al., 2020).
Photocycloaddition : The process leads to stereoselective generation of vicinal stereogenic quaternary centers, resulting in erythro beta-hydroxy dimethyl aspartates (Griesbeck, Bondock, & Lex, 2004).
Diastereoselective Synthesis : Demonstrated in the synthesis of 2-oxazoline-4-carboxylates by formal [3+2] cycloadditions (Suga, Fujieda, Hirotsu, & Ibata, 1994).
Activation in Nucleophilic Aromatic Substitution : Oxazoles with substituted groups can activate ortho-leaving groups (Cram, Bryant, & Doxsee, 1987).
Electrochemical Methoxylation : Used in the synthesis of cis- or trans-4-alkyl-5-methyl-2-oxazolidinones and their dichiral 2-amino alcohols (Zietlow & Steckhan, 1994).
Inhibition of Blood Platelet Aggregation : 5-substituted oxazole-4-carboxylic acid derivatives have shown inhibitory activity on blood platelet aggregation (Ozaki et al., 1983).
Synthesis and Transformations : Derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid were synthesized for further transformations (Prokopenko et al., 2010).
Zwitterionic Mechanism in Abnormal Diels-Alder Adducts Formation : The formation of abnormal Diels-Alder adducts of 5-methoxy-4-(p-nitrophenyl)oxazoles with tetracyanoethylene (Ibata et al., 1986).
Safety and Hazards
Future Directions
The future directions for “Methyl 5-methoxy-1,3-oxazole-2-carboxylate” and similar compounds could involve further exploration of their biological activities. Oxazole derivatives have been the focus of many research studies due to their wide spectrum of biological activities, making them valuable for medical applications .
Relevant Papers A comprehensive review on the biological activities of oxazole derivatives has been published, highlighting the therapeutic potentials of oxazole scaffolds . This review could provide valuable insights into the potential applications of “this compound” and similar compounds.
Mechanism of Action
Target of Action
Methyl 5-methoxy-1,3-oxazole-2-carboxylate is a compound of interest within organic chemistry, particularly for its role in synthesizing more complex molecules and its potential as a precursor for biologically active compounds
Mode of Action
The large electron cloud, resulting from the nitrogen and oxygen lone pair electrons in the oxazole ring, would likely have destabilizing electronic interactions with the negatively charged phosphate backbone of the DNA . This results in an unfavorable recognition profile, indicating that the compound may interfere with DNA structure or function .
Properties
IUPAC Name |
methyl 5-methoxy-1,3-oxazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-9-4-3-7-5(11-4)6(8)10-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWHLCLCKMXXIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(O1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363432 | |
Record name | methyl 5-methoxy-1,3-oxazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477870-14-7 | |
Record name | 2-Oxazolecarboxylic acid, 5-methoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477870-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 5-methoxy-1,3-oxazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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